molecular formula C5H6F6O2 B14749043 2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 754-57-4

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B14749043
CAS No.: 754-57-4
M. Wt: 212.09 g/mol
InChI Key: FELAIVMCKSNJHP-UHFFFAOYSA-N
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Description

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated alcohol with the molecular formula C5H6F6O2. It is known for its high polarity and ionizing power, making it a valuable solvent in various chemical reactions. The compound is characterized by its six fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol can be synthesized through the reaction of hexafluoroacetone with ethanol. The reaction typically involves the following steps:

Chemical Reactions Analysis

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound acts as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its molecular targets include various functional groups in organic molecules, enabling efficient transformations .

Comparison with Similar Compounds

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol can be compared with other fluorinated alcohols, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but lacks the ethoxy group.

    Trifluoroethanol: Another fluorinated alcohol with three fluorine atoms, used in similar applications but with different solvent properties.

    Pentafluoropropanol: A fluorinated alcohol with five fluorine atoms, used in specialized chemical reactions.

The uniqueness of this compound lies in its combination of high polarity, ionizing power, and the presence of an ethoxy group, which enhances its solubility and reactivity in various chemical processes .

Properties

CAS No.

754-57-4

Molecular Formula

C5H6F6O2

Molecular Weight

212.09 g/mol

IUPAC Name

2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C5H6F6O2/c1-2-13-3(12,4(6,7)8)5(9,10)11/h12H,2H2,1H3

InChI Key

FELAIVMCKSNJHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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